![molecular formula C23H20N2O4S B2983256 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 313374-11-7](/img/structure/B2983256.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its benzothiazole and trimethoxybenzamide functional groups
作用机制
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and inhibiting the growth of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised cell wall integrity and inhibited bacterial growth .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinogalactan, the compound compromises the integrity of the mycobacterial cell wall, leading to inhibited bacterial growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and solubility . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and affect its action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Benzothiazole Derivation: The starting material, 1,3-benzothiazole, undergoes a reaction with an appropriate phenyl derivative to introduce the phenyl group at the 2-position.
Coupling Reaction: The phenyl derivative is then coupled with 3,4,5-trimethoxybenzoyl chloride using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBT) in the presence of a solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and ensure consistent product quality.
化学反应分析
Types of Reactions: N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole or benzamide rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of advanced materials, such as organic semiconductors and pharmaceutical intermediates.
相似化合物的比较
N-(1,3-benzothiazol-2-yl)-1-naphthamide: This compound shares the benzothiazole core but has a different aryl group.
N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfonyl]acetamide: This compound has a similar structure but includes a chloro substituent and a benzoxazole ring.
Uniqueness: N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its combination of the benzothiazole and trimethoxybenzamide functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-27-18-12-14(13-19(28-2)21(18)29-3)22(26)24-16-9-5-4-8-15(16)23-25-17-10-6-7-11-20(17)30-23/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQRCLUJYNSRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
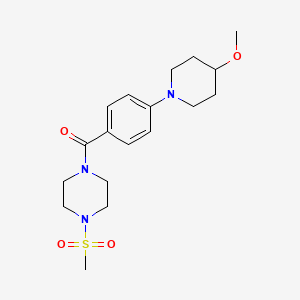
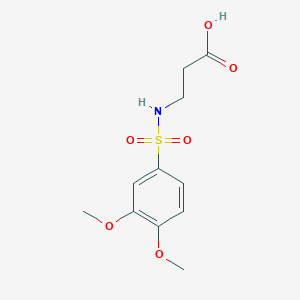
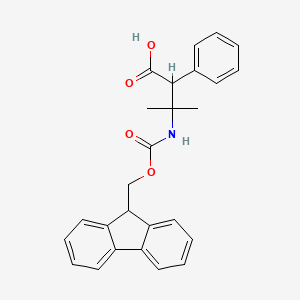
![3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2983184.png)
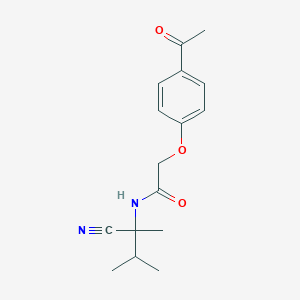
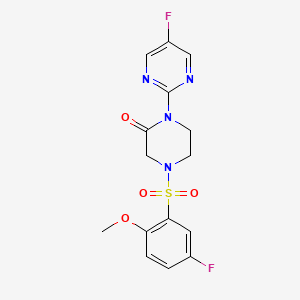
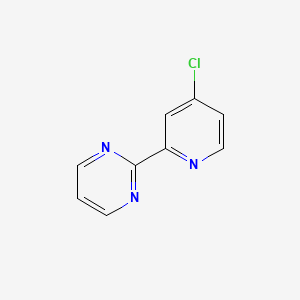

![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)
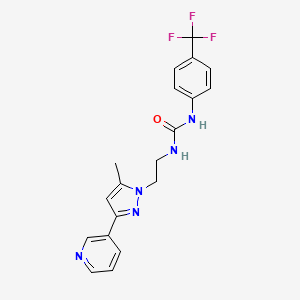
![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
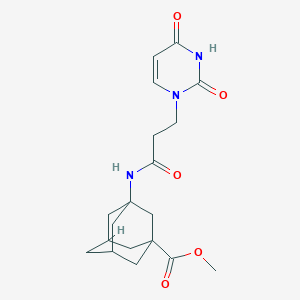
![3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983196.png)
